O-(3-Chloro-4-fluorophenyl)hydroxylamine
Description
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
O-(3-chloro-4-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClFNO/c7-5-3-4(10-9)1-2-6(5)8/h1-3H,9H2 |
InChI Key |
IUYIDUKXDCRFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine typically involves the reduction of nitro compounds. One common method includes the reduction of 3-chloro-4-fluoronitrobenzene using zinc dust in the presence of ammonium chloride at elevated temperatures to yield the corresponding hydroxylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalytic hydrogenation is also explored to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-Chloro-4-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be further reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride is a hydroxylamine derivative with applications in medicinal chemistry and organic synthesis. The hydrochloride form enhances the compound's stability and water solubility.
Synthesis
this compound hydrochloride can be synthesized through various methods involving the reaction of chlorinated and fluorinated aromatic compounds with hydroxylamine.
Reactivity and Properties
The compound features a chlorinated and fluorinated aromatic ring, which contributes to its reactivity and properties. The hydroxylamine group allows for various chemical transformations. The electron-withdrawing effects of chlorine and fluorine substituents on the aromatic ring enhance its nucleophilicity.
Scientific Applications
this compound hydrochloride has applications, including:
- As a reagent in organic synthesis
- As an intermediate in the synthesis of biologically active compounds
- In medicinal chemistry
Role as an electron donor
This compound hydrochloride can donate electrons due to the hydroxylamine functional group, which allows it to participate in biochemical processes. Hydroxylamines' electron-donating nature makes them valuable as reducing agents in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of O-(3-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares O-(3-Chloro-4-fluorophenyl)hydroxylamine with structurally related hydroxylamine derivatives, focusing on substituent effects, reactivity, and applications:
Key Observations
Substituent Effects on Reactivity :
- The electron-withdrawing Cl/F groups in this compound reduce the basicity of the hydroxylamine group compared to O-(Benzyloxymethyl)hydroxylamine, which has an electron-donating benzyl group. This makes the former less nucleophilic but more resistant to oxidative degradation .
- In contrast, O-(2,4-Dinitrophenyl)hydroxylamine exhibits extreme acidity due to the nitro groups, enabling its use in harsh derivatization conditions (e.g., silylation or PFBHA reactions for carbonyl analysis) .
However, steric hindrance from the aryl substituents may require optimized reaction conditions .
Stability and Handling :
- Fluorinated hydroxylamines like this compound demonstrate superior thermal stability compared to nitro-substituted analogs, which may decompose exothermically under elevated temperatures .
Research Findings
- A 2016 study on 3-chloro-N-phenyl-phthalimide () highlights the role of chloro substituents in stabilizing intermediates for polyimide synthesis.
- Analytical methods for carbonyl detection () utilize nitro- or fluoro-substituted hydroxylamines due to their derivatization efficiency. This compound’s dual halogenation could offer unique selectivity in such applications .
Q & A
Q. How is this compound utilized in developing enzyme inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
